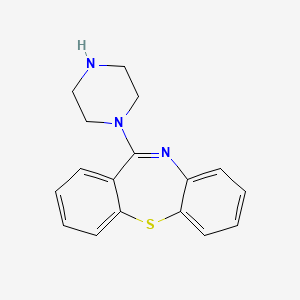

Norquetiapine

Description

Properties

IUPAC Name |

6-piperazin-1-ylbenzo[b][1,4]benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOAJISUHPIQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881147 | |

| Record name | Norquetiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5747-48-8 | |

| Record name | Norquetiapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5747-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norquetiapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005747488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norquetiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-(Piperazine-1-yl)dibenzo[b,f][1,4]thiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORQUETIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3H1ZVV9S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Norquetiapine's Mechanism of Action in Major Depressive Disorder: A Technical Guide

Introduction

Quetiapine, an atypical antipsychotic, has demonstrated significant efficacy as a monotherapy and adjunctive treatment for major depressive disorder (MDD)[1][2][3]. This therapeutic breadth is largely attributed to its principal active human metabolite, N-desalkylquetiapine, or norquetiapine[1][4]. Unlike its parent compound, this compound possesses a distinct pharmacological profile that aligns more closely with established antidepressant agents[1][5]. This technical guide provides an in-depth exploration of this compound's mechanism of action in MDD, detailing its molecular interactions, downstream neurobiological effects, and the experimental methodologies used to elucidate these properties. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Pharmacodynamic Profile of this compound

This compound's antidepressant effects are believed to stem from its multifaceted interactions with several key neurotransmitter systems, primarily the noradrenergic and serotonergic systems[5][6][7]. Its activity profile is distinct from both quetiapine and other atypical antipsychotics[5][8]. The primary mechanisms contributing to its antidepressant action are potent inhibition of the norepinephrine transporter (NET), partial agonism at the 5-HT1A receptor, and antagonism at various other serotonin receptors[5][6][7].

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, expressed as nM) of this compound and its parent compound, quetiapine, for key receptors and transporters implicated in the treatment of depression. Lower Ki values indicate higher binding affinity.

| Target | This compound Ki (nM) | Quetiapine Ki (nM) | Primary Action of this compound | Reference |

| Monoamine Transporters | ||||

| Norepinephrine Transporter (NET) | 29 | >10,000 | Potent Inhibitor | [9] |

| Serotonin Transporter (SERT) | >10,000 | >10,000 | Inactive | [1] |

| Dopamine Transporter (DAT) | >10,000 | >10,000 | Inactive | [1] |

| Serotonin Receptors | ||||

| 5-HT1A | 45 - 570 | 430 - 1800 | Partial Agonist | [9][10] |

| 5-HT2A | 5 - 48 | 29 - 100 | Antagonist | [5][9] |

| 5-HT2C | 76 | 2800 | Antagonist | [5][9] |

| 5-HT7 | 76 | 307 | Antagonist | [5] |

| Dopamine Receptors | ||||

| D2 | 59 | 56 | Antagonist | [9] |

| Adrenergic Receptors | ||||

| α2 | 237 | 3630 | Antagonist | [5][11] |

| Histamine Receptors | ||||

| H1 | 3.5 | 11 | Antagonist | [10] |

Key Mechanisms of Antidepressant Action

Norepinephrine Transporter (NET) Inhibition

A defining feature of this compound's pharmacology is its potent inhibition of the norepinephrine transporter (NET), a property not shared by quetiapine[1][2]. This compound's affinity for NET is comparable to that of established antidepressant medications[1][2]. By blocking NET, this compound increases the synaptic concentration of norepinephrine. This action is crucial because norepinephrine plays a significant role in regulating mood, alertness, and attention.

Furthermore, in the prefrontal cortex (PFC), the dopamine transporter (DAT) is expressed at low levels. Consequently, dopamine reuptake in this region is primarily mediated by NET[5][11]. Therefore, this compound's inhibition of NET also leads to an increase in extracellular dopamine levels in the PFC, which is thought to contribute to the improvement of depressive symptoms and cognitive function[5][11][12].

Serotonin 5-HT1A Receptor Partial Agonism

This compound acts as a partial agonist at 5-HT1A receptors, a mechanism shared by some anxiolytic and antidepressant drugs[4][5][6]. 5-HT1A receptors are located both presynaptically (as autoreceptors on serotonin neurons) and postsynaptically. Partial agonism at these receptors is thought to contribute to antidepressant and anxiolytic effects[5][6]. This action can enhance dopamine release in the prefrontal cortex, further augmenting the effects of NET inhibition[4]. Studies show this compound has a significantly higher affinity and functional efficacy at 5-HT1A receptors compared to quetiapine[13].

Antagonism at 5-HT2A and 5-HT2C Receptors

This compound is an antagonist at both 5-HT2A and 5-HT2C receptors, with a higher affinity for 5-HT2A than quetiapine[5][11].

-

5-HT2A Antagonism: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to reduce the risk of extrapyramidal side effects[5][11]. In the context of depression, 5-HT2A antagonism can increase slow-wave sleep and may contribute to antidepressant effects by enhancing dopamine and norepinephrine release in the PFC[4][5][11].

-

5-HT2C Antagonism: 5-HT2C receptors tonically inhibit the release of dopamine and norepinephrine in several brain regions. Antagonism of these receptors by this compound disinhibits these pathways, leading to an increase in the synaptic availability of both neurotransmitters, which is a recognized antidepressant mechanism[5][11].

This synergistic interplay between NET inhibition and 5-HT2C antagonism likely contributes significantly to the robust antidepressant effects observed with quetiapine treatment[5][11].

Dopamine D2 Receptor Occupancy

Both quetiapine and this compound are antagonists at dopamine D2 receptors, but they exhibit a moderate affinity and dissociate rapidly from the receptor[5][6][10]. This "fast-off" kinetic property is thought to be responsible for quetiapine's low propensity to cause extrapyramidal symptoms (EPS) and hyperprolactinemia compared to other antipsychotics[5][6]. PET imaging studies in humans have confirmed that even at clinically effective doses for psychosis, quetiapine's D2 receptor occupancy is relatively low and transient[14][15]. In the treatment of depression, this moderate D2 antagonism, combined with the other mechanisms, helps to modulate dopamine signaling without causing significant motor side effects.

Experimental Protocols: Methodologies for Elucidation

The pharmacological profile of this compound has been characterized through a combination of in vitro and in vivo experimental techniques.

In Vitro Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor or transporter.

-

Objective: To quantify the binding affinity (Ki) of this compound to a panel of CNS receptors and transporters.

-

Methodology:

-

Preparation of Receptor Source: Cloned human receptors or transporters (e.g., NET, 5-HT1A, D2) are stably expressed in cell lines like CHO (Chinese Hamster Ovary) or HEK (Human Embryonic Kidney) cells[9]. Membranes from these cells are prepared, providing a rich source of the target protein.

-

Competitive Binding Experiment: A fixed concentration of a specific radioligand (a radioactive molecule with known high affinity for the target) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the incubations. The test compound competes with the radioligand for binding to the target sites[16].

-

Separation and Quantification: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration or centrifugation[16]. The amount of radioactivity in the bound fraction is then quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay[16].

-

References

- 1. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New developments in the management of major depressive disorder and generalized anxiety disorder: role of quetiapine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A preclinical and clinical rationale for quetiapine in mood syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders [frontiersin.org]

- 6. Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Active metabolites as antidepressant drugs: the role of this compound in the mechanism of action of quetiapine in the treatment of mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PW01-27 - Translational Pharmacology of Quetiapine and this compound: Preclinical Findings Support Multifunctional Psychotropic Properties | European Psychiatry | Cambridge Core [cambridge.org]

- 10. frontiersin.org [frontiersin.org]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. Role of concomitant inhibition of the norepinephrine transporter for the antipsychotic effect of quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative Physicochemical and Pharmacokinetic Properties of Quetiapine and Its Active Metabolite this compound [jstage.jst.go.jp]

- 14. [PDF] Dopamine D2/3 receptor occupancy by quetiapine in striatal and extrastriatal areas. | Semantic Scholar [semanticscholar.org]

- 15. Dopamine D2/3 receptor occupancy by quetiapine in striatal and extrastriatal areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Norquetiapine as a Norepinephrine Reuptake Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of norquetiapine, the primary active metabolite of the atypical antipsychotic quetiapine, and its significant activity as a norepinephrine reuptake inhibitor (NRI). This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows to serve as a comprehensive resource for the scientific community.

Core Concepts: this compound's Mechanism of Action at the Norepinephrine Transporter

Quetiapine's therapeutic efficacy, particularly in mood disorders, is significantly attributed to its metabolite, this compound. Unlike the parent compound, this compound exhibits high affinity for and potent inhibition of the norepinephrine transporter (NET).[1][2][3][4] This inhibition of NET blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its extracellular concentration and enhancing noradrenergic neurotransmission. This mechanism is a well-established target for antidepressant medications.[1][5][6]

Quantitative Data: Binding Affinity, Potency, and In Vivo Occupancy

The following tables summarize the key quantitative parameters defining this compound's interaction with the norepinephrine transporter.

Table 1: In Vitro Binding Affinity of this compound and Quetiapine for the Norepinephrine Transporter (NET)

| Compound | Species | Assay Type | Ki (nM) | pKi | Reference |

| This compound | Human | Radioligand Binding | 12 | - | [1][7][8][9] |

| Human | Radioligand Binding | 23 | - | [4] | |

| Human | Radioligand Binding | 58 | - | [4] | |

| Human | Radioligand Binding | - | 7.54 ± 0.05 | [2] | |

| Quetiapine | Human | Radioligand Binding | 927 (apparent Ki) | - | [1][8] |

| Human | Radioligand Binding | No measurable binding | - | [2] |

Table 2: In Vitro Functional Potency of this compound at the Norepinephrine Transporter (NET)

| Compound | Species | Assay Type | IC50 (nM) | pKi from functional assay | Reference |

| This compound | Human | Functional Uptake | - | 7.47 ± 0.17 | [2] |

Table 3: In Vivo Norepinephrine Transporter (NET) Occupancy by this compound in Humans Following Oral Administration of Quetiapine XR

| Quetiapine XR Dose | Mean NET Occupancy (Thalamus) | Estimated this compound Plasma Concentration for 50% NET Occupancy (EC50) | Reference |

| 150 mg/day | 19% | 161 ng/mL | [1][3][5] |

| 300 mg/day | 35% | 161 ng/mL | [1][3][5] |

| - | - | 36.8 µg/L | [6][10] |

| 256 mg/day (estimated dose for 50% occupancy) | 50% | - | [6][10] |

Table 4: Selectivity Profile of this compound for Monoamine Transporters

| Transporter | Binding Affinity (Ki) or Functional Inhibition (pKi) | Reference |

| Norepinephrine Transporter (NET) | High (pKi = 7.54) | [2] |

| Serotonin Transporter (SERT) | Low affinity | [2] |

| Dopamine Transporter (DAT) | Low affinity | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established practices in the field.

Radioligand Binding Assay for NET Affinity

This protocol outlines a standard procedure for determining the binding affinity of a compound for the norepinephrine transporter using a competitive radioligand binding assay.

-

Tissue Preparation:

-

Human or rodent brain tissue (e.g., cortex or thalamus), or cultured cells stably expressing the human norepinephrine transporter (hNET), are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA or Bradford).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A range of concentrations of the unlabeled test compound (e.g., this compound).

-

A fixed concentration of a radiolabeled ligand specific for NET (e.g., [3H]-Nisoxetine or (S,S)-[18F]FMeNER-D2).

-

The prepared membrane suspension.

-

-

Total binding is determined in the absence of any competing ligand.

-

Non-specific binding is determined in the presence of a high concentration of a known potent NET inhibitor (e.g., desipramine) to saturate all specific binding sites.

-

-

Incubation and Termination:

-

The plate is incubated for a specific time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Norepinephrine Uptake Assay

This protocol describes a functional assay to measure the inhibition of norepinephrine uptake into isolated nerve terminals (synaptosomes).

-

Synaptosome Preparation:

-

Rodent brain tissue (e.g., cortex or hypothalamus) is dissected and placed in ice-cold Krebs-Ringer's buffer or a sucrose solution (e.g., 0.32 M sucrose).[11][12]

-

The tissue is homogenized using a glass-Teflon homogenizer.[11]

-

The homogenate undergoes differential centrifugation. A common procedure involves an initial low-speed spin (e.g., 1,000 x g for 10 minutes) to remove larger cellular debris, followed by a high-speed spin of the supernatant (e.g., 16,000-20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction (P2 pellet).[11][13]

-

The P2 pellet is resuspended in an appropriate assay buffer.[11]

-

-

Uptake Assay:

-

Aliquots of the synaptosomal suspension are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C in the presence of various concentrations of the test compound (this compound) or vehicle.

-

The uptake reaction is initiated by the addition of a low concentration of radiolabeled norepinephrine (e.g., [3H]-norepinephrine).

-

The incubation continues for a short, defined period (e.g., 4-10 minutes) during which uptake is linear.[11][14]

-

-

Termination and Measurement:

-

Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-norepinephrine.

-

The radioactivity trapped within the synaptosomes on the filters is measured by liquid scintillation counting.

-

Non-specific uptake is determined by running parallel assays at 4°C or in the presence of a saturating concentration of a standard NET inhibitor.

-

-

Data Analysis:

-

The amount of [3H]-norepinephrine taken up is calculated and normalized to the protein content of the synaptosomes.

-

Inhibition curves are generated by plotting the percentage of uptake inhibition against the concentration of the test compound.

-

The IC50 value is determined from these curves using non-linear regression.

-

In Vivo Microdialysis for Extracellular Norepinephrine Measurement

This protocol outlines the use of in vivo microdialysis to assess the effect of this compound on extracellular norepinephrine levels in the brains of freely moving animals.

-

Surgical Procedure:

-

Anesthetized rodents have a guide cannula stereotaxically implanted, targeting a specific brain region of interest (e.g., prefrontal cortex or hypothalamus).[15] The cannula is secured to the skull with dental cement.

-

The animals are allowed to recover from surgery for a period of several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, a microdialysis probe with a semipermeable membrane at its tip is inserted through the guide cannula into the brain tissue.[16][17]

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min) using a microinfusion pump.[15]

-

After a stabilization period to allow the probe and tissue to equilibrate, baseline dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).

-

-

Drug Administration and Sample Collection:

-

This compound (or quetiapine, to assess the effects of its metabolite) is administered systemically (e.g., via intraperitoneal injection or oral gavage).

-

Dialysate samples continue to be collected at the same regular intervals for several hours post-administration.

-

-

Sample Analysis:

-

The concentration of norepinephrine in the dialysate samples is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography (HPLC) with electrochemical detection.[16]

-

-

Data Analysis:

-

The norepinephrine concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration.

-

The time course of the effect of this compound on extracellular norepinephrine levels is plotted.

-

Visualizations: Pathways and Workflows

Norepinephrine Synaptic Transmission and Action of this compound

The following diagram illustrates the key elements of a noradrenergic synapse and the mechanism of action of this compound.

Caption: this compound blocks the norepinephrine transporter (NET), preventing NE reuptake.

General Workflow for In Vitro NET Binding Assay

This diagram outlines the typical experimental workflow for determining the binding affinity of a compound to the norepinephrine transporter.

Caption: Workflow for determining NET binding affinity using a radioligand assay.

Logical Relationship of Quetiapine Metabolism to NET Inhibition

This diagram illustrates the metabolic conversion of quetiapine to this compound and the subsequent pharmacological action on the norepinephrine transporter.

Caption: Quetiapine is metabolized to this compound, the active NET inhibitor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. Norepinephrine transporter occupancy in the human brain after oral administration of quetiapine XR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Positron Emission Tomography Study of Norepinephrine Transporter Occupancy and Its Correlation with Symptom Response in Depressed Patients Treated with Quetiapine XR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Scholars@Duke publication: N-desalkylquetiapine, a potent norepinephrine reuptake inhibitor and partial 5-HT1A agonist, as a putative mediator of quetiapine's antidepressant activity. [scholars.duke.edu]

- 10. A Positron Emission Tomography Study of Norepinephrine Transporter Occupancy and Its Correlation with Symptom Response in Depressed Patients Treated with Quetiapine XR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 5-HT1A Partial Agonist Activity of Norquetiapine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 5-HT1A partial agonist activity of norquetiapine, the primary active metabolite of the atypical antipsychotic quetiapine. This compound's distinct pharmacological profile, particularly its interaction with the serotonin 1A (5-HT1A) receptor, is believed to be a key contributor to the antidepressant and anxiolytic effects observed with quetiapine treatment.[1][2] This document consolidates quantitative pharmacological data, details essential experimental protocols for assessing 5-HT1A activity, and visualizes the associated signaling pathways and therapeutic rationale.

Core Data Presentation

The following tables summarize the in vitro pharmacological data for this compound and relevant comparator compounds at the human 5-HT1A receptor. This allows for a clear comparison of binding affinity, functional potency, and intrinsic efficacy.

Table 1: 5-HT1A Receptor Binding Affinities (Ki)

| Compound | Ki (nM) | pKi | Reference(s) |

| This compound | 45 | 7.35 | [1] |

| Quetiapine | 430 | 6.37 | [1] |

| Aripiprazole | 4.2 | 8.38 | [2] |

| Buspirone | 20 | 7.7 | [3] |

| Gepirone | 38 | 7.42 | [4] |

| WAY-100635 (Antagonist) | 0.39 - 0.84 | 9.41 - 9.08 | [1][5] |

Table 2: 5-HT1A Receptor Functional Activity (EC50/pEC50 and Emax/Intrinsic Activity)

| Compound | EC50 (nM) | pEC50 | Emax (% of 5-HT response) | Intrinsic Activity | Reference(s) |

| This compound | 4,898 | 5.31 | 75% | Partial Agonist | [1][6] |

| Quetiapine | 26,000 | 4.59 | 47% | Partial Agonist | [1][7] |

| Aripiprazole | 329 | 6.48 | ~65% | Partial Agonist | [8][9] |

| Buspirone | 38.02 | 7.42 | Similar to ziprasidone | Partial Agonist | [2][3] |

| Gepirone | - | - | Partial Agonist | Partial Agonist | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound's 5-HT1A partial agonist activity are provided below.

Radioligand Binding Assay for 5-HT1A Receptor Affinity (Ki)

This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., this compound) for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

a. Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in 5-HT1A receptors (e.g., hippocampus).[11]

-

Radioligand: A high-affinity 5-HT1A receptor radioligand, such as [³H]-8-OH-DPAT (agonist) or [³H]-WAY-100635 (antagonist).

-

Test Compound: this compound and comparator compounds.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Filtration Apparatus (e.g., cell harvester).

-

Scintillation Counter.

b. Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).[3]

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.[11]

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity (EC50 and Emax)

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is proportional to receptor activation.

a. Materials:

-

Receptor Source: Membranes from cells expressing the 5-HT1A receptor.

-

[³⁵S]GTPγS.

-

GDP (Guanosine Diphosphate).

-

Test Compound: this compound and comparator compounds.

-

Assay Buffer: Typically includes Tris-HCl, MgCl₂, NaCl, and EDTA.

-

Scintillation Proximity Assay (SPA) beads (optional, for a homogeneous assay format).[12]

b. Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.[12]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and count the radioactivity.[13]

-

SPA Method: If using SPA beads, the beads are added to the assay mixture. The proximity of the radiolabel to the bead upon binding results in a light signal that can be measured directly in a microplate scintillation counter without a separation step.[12]

-

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to generate a dose-response curve. Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect, often expressed as a percentage of the response to a full agonist like serotonin).

cAMP Accumulation Assay for Functional Activity

Since the 5-HT1A receptor is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

a. Materials:

-

Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production.

-

Test Compound: this compound and comparator compounds.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, ELISA, or other detection methods).

-

Cell Culture Medium and Reagents.

b. Procedure:

-

Cell Culture and Plating: Culture the cells and seed them into 96- or 384-well plates.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions. The principle often involves competition between cellular cAMP and a labeled cAMP for binding to a specific antibody.[5]

-

Data Analysis: The inhibitory effect of the test compound on forskolin-stimulated cAMP accumulation is measured. Plot the cAMP levels against the compound concentration to determine the IC50 (which in this inhibitory assay corresponds to the EC50 for the agonist effect) and the maximal inhibition.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's 5-HT1A partial agonist activity.

Caption: 5-HT1A Receptor Signaling Pathway Activated by this compound.

Caption: Workflow of a [³⁵S]GTPγS Binding Assay.

Caption: Dual Mechanism of this compound's Therapeutic Action.

References

- 1. Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scholars@Duke publication: N-desalkylquetiapine, a potent norepinephrine reuptake inhibitor and partial 5-HT1A agonist, as a putative mediator of quetiapine's antidepressant activity. [scholars.duke.edu]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

The Discovery and Initial Characterization of N-desalkylquetiapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and initial pharmacological characterization of N-desalkylquetiapine, also known as norquetiapine. N-desalkylquetiapine is the primary active metabolite of the atypical antipsychotic quetiapine.[1][2] Its distinct pharmacological profile, particularly its potent inhibition of the norepinephrine transporter (NET) and partial agonism at the serotonin 1A (5-HT1A) receptor, is believed to significantly contribute to the antidepressant and anxiolytic effects of quetiapine.[1][3][4][5] This document summarizes the key quantitative data from in vitro and in vivo studies, details the experimental protocols used for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction

Quetiapine, an atypical antipsychotic, has demonstrated clinical efficacy in treating not only schizophrenia and bipolar mania but also major depressive disorder and generalized anxiety disorder.[3][6] This broad therapeutic spectrum prompted investigations into its mechanism of action, leading to the identification of its major active metabolite, N-desalkylquetiapine.[1] Formed primarily by the cytochrome P450 enzyme CYP3A4, N-desalkylquetiapine exhibits a pharmacological profile that is notably different from its parent compound.[1] This guide focuses on the initial studies that elucidated the unique properties of N-desalkylquetiapine and its putative role in the therapeutic effects of quetiapine.

Pharmacological Profile

The initial characterization of N-desalkylquetiapine involved a comprehensive screening against a wide array of G-protein coupled receptors, ion channels, and neurotransmitter transporters. These studies revealed a distinct profile that distinguishes it from quetiapine and other atypical antipsychotics.

Receptor and Transporter Binding Affinities

N-desalkylquetiapine displays a high affinity for the norepinephrine transporter (NET) and the histamine H1 receptor. It also exhibits moderate to low affinities for various serotonin, adrenergic, dopamine, and muscarinic receptors. The binding affinities (Ki) from various in vitro radioligand binding assays are summarized in Table 1.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM) of N-desalkylquetiapine.

| Target Family | Specific Target | Ki (nM) |

| Monoamine Transporters | Norepinephrine Transporter (NET) | 12 - 29 |

| Serotonin Transporter (SERT) | ~1000 | |

| Dopamine Transporter (DAT) | >1000 | |

| Serotonin Receptors | 5-HT1A | 45 - 570 |

| 5-HT1E | Moderate Affinity (10-100) | |

| 5-HT2A | 5 - 58 | |

| 5-HT2B | 14 | |

| 5-HT2C | 76 - 110 | |

| 5-HT7 | 76 | |

| 5-HT1D, 5-HT3, 5-HT5, 5-HT6 | Low Affinity (100-1000) | |

| Adrenergic Receptors | α1A | 144 |

| α1B | 95 | |

| α2A | 240 | |

| α2B | 378 | |

| α2C | 740 | |

| Dopamine Receptors | D1 | 210 |

| D2 | 59 - 196 | |

| D3 | 570 | |

| D4 | 1300 | |

| Histamine Receptors | H1 | 3.4 - 3.5 |

| H2 | 300 | |

| Muscarinic Receptors | M1 | Moderate Affinity (10-100) |

| M3 | Moderate Affinity (10-100) | |

| M5 | Moderate Affinity (10-100) | |

| M2, M4 | Low Affinity (100-1000) |

Note: Data compiled from multiple sources. Ranges are provided where different studies reported varying values.

Functional Activity

Functional assays were crucial in determining the activity of N-desalkylquetiapine at its primary targets. These studies confirmed its role as a potent NET inhibitor and a partial agonist at 5-HT1A receptors, while acting as an antagonist at several other receptors. The functional potencies are summarized in Table 2.

Table 2: Functional Activity of N-desalkylquetiapine.

| Target | Assay Type | Functional Activity | Potency (IC50/EC50, nM) |

| Norepinephrine Transporter (NET) | Norepinephrine Uptake Inhibition | Inhibitor | 12 |

| Serotonin 1A Receptor (5-HT1A) | GTPγS Binding | Partial Agonist | - |

| Serotonin 2A Receptor (5-HT2A) | Calcium Flux | Antagonist | - |

| Serotonin 2B Receptor (5-HT2B) | Calcium Flux | Antagonist | - |

| Serotonin 2C Receptor (5-HT2C) | - | Antagonist | - |

| Histamine H1 Receptor | Calcium Flux | Antagonist | - |

| α1A-Adrenergic Receptor | Calcium Flux | Antagonist | - |

| α1D-Adrenergic Receptor | Calcium Flux | Antagonist | - |

| Muscarinic M1, M3, M5 Receptors | Calcium Flux | Antagonist | - |

Note: Quantitative potency values for all functional assays were not consistently available in the initial characterization literature.

Key Signaling Pathways and Mechanisms of Action

The primary mechanisms underlying the antidepressant-like effects of N-desalkylquetiapine are its inhibition of norepinephrine reuptake and its partial agonism at 5-HT1A receptors.

References

- 1. criver.com [criver.com]

- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Norquetiapine's Affinity for Dopamine D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of norquetiapine, the primary active metabolite of quetiapine, for the dopamine D2 receptor. The document synthesizes key quantitative data, outlines common experimental methodologies for affinity determination, and visualizes relevant biological and experimental pathways.

Core Topic: this compound and the Dopamine D2 Receptor

This compound is a significant metabolite of the atypical antipsychotic quetiapine. While quetiapine itself exhibits a moderate affinity for the dopamine D2 receptor, its rapid dissociation kinetics are thought to contribute to its atypical profile and lower incidence of extrapyramidal side effects.[1][2] this compound possesses a distinct pharmacological profile from its parent compound, and understanding its interaction with key central nervous system targets, including the D2 receptor, is crucial for a comprehensive grasp of quetiapine's overall mechanism of action.

Data Presentation: Receptor Binding Affinities

The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound and its parent compound, quetiapine, for the human dopamine D2 receptor.

| Compound | Receptor | Ki (nM) | Notes |

| This compound | Dopamine D2 | ~160 | Affinity is of the same order as quetiapine.[3] |

| Quetiapine | Dopamine D2 | 155 - 160 | Considered a low to moderate affinity antagonist.[4][5] |

In vivo studies using positron emission tomography (PET) have also been conducted to determine the apparent affinity constant (Ki,app) in the living human brain. These studies, which account for factors like blood-brain barrier penetration and competition with endogenous dopamine, calculated a Ki,app of 2004 nmol/L for the "active moiety" (the sum of quetiapine and this compound).[3][6]

Experimental Protocols: Determining Receptor Binding Affinity

The quantitative data presented above are primarily derived from in vitro radioligand binding assays. These experiments are fundamental in neuropharmacology for characterizing the interaction between a drug and its receptor target.

Protocol: Competitive Radioligand Binding Assay for D2 Receptor Affinity

This protocol outlines a standard method for determining the Ki of a test compound (e.g., this compound) at the dopamine D2 receptor.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from a stable cell line (e.g., CHO or HEK cells) recombinantly expressing the human dopamine D2L receptor.

-

Radioligand: A high-affinity D2 receptor antagonist radiolabeled with a radioisotope, typically [3H]-Spiperone or [3H]-Methylspiperone.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Compound: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or spiperone) to determine the amount of non-specific binding of the radioligand.

-

Incubation Buffer: A buffer solution (e.g., Tris-HCl) at physiological pH containing appropriate ions.

-

Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand via vacuum filtration.

-

Filters: Glass fiber filters (e.g., Whatman GF/B) pre-treated to reduce non-specific binding.

-

Scintillation Counter: A liquid scintillation counter to quantify the radioactivity trapped on the filters.

2. Procedure:

-

Assay Preparation: The test compound, this compound, is serially diluted to create a range of concentrations.

-

Incubation: In assay tubes, the cell membranes, radioligand (at a fixed concentration, typically near its Kd value), and either buffer (for total binding), the non-specific binding compound, or a concentration of the test compound are combined.[7]

-

Equilibration: The mixture is incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]

-

Termination and Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This step separates the cell membranes with bound radioligand from the unbound radioligand in the solution. The filters are then washed quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: Specific binding is determined by subtracting the non-specific binding from the total binding.

-

Generate Competition Curve: The percentage of specific binding is plotted against the logarithm of the test compound concentration. This generates a sigmoidal dose-response curve.

-

Determine IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is calculated from this curve using non-linear regression analysis.

-

Calculate Ki: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[7]

-

Visualizations: Pathways and Processes

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] D2 receptors can also engage β-arrestin-dependent signaling pathways.[10][11]

References

- 1. Quetiapine - Wikipedia [en.wikipedia.org]

- 2. Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of D2 dopamine receptor occupancy after oral administration of quetiapine fumarate immediate-release and extended-release formulations in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. psychiatrist.com [psychiatrist.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine receptor - Wikipedia [en.wikipedia.org]

In Vitro Binding Profile of Norquetiapine at Aminergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norquetiapine, the major active metabolite of the atypical antipsychotic quetiapine, exhibits a complex and distinct pharmacological profile that is thought to contribute significantly to the therapeutic efficacy of the parent drug, particularly its antidepressant and anxiolytic effects. Unlike quetiapine, this compound demonstrates potent inhibition of the norepinephrine transporter (NET) and acts as a partial agonist at serotonin 5-HT1A receptors. This technical guide provides an in-depth overview of the in vitro binding profile of this compound at a range of aminergic receptors, presenting quantitative binding data, detailing the experimental methodologies used for these determinations, and visualizing the associated signaling pathways.

Data Presentation: this compound Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of this compound for various aminergic receptors and transporters. The data is compiled from key studies, with the primary source being Jensen et al. (2008), which utilized the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP). Lower Ki values indicate higher binding affinity.

| Receptor/Transporter Family | Target | This compound Ki (nM) | Functional Activity |

| Serotonin | 5-HT1A | 45[1][2] | Partial Agonist[1][2] |

| 5-HT1D | 100 - 1000[2] | - | |

| 5-HT1E | 10 - 100[2] | - | |

| 5-HT2A | 58[1] | Antagonist[1][2] | |

| 5-HT2B | 14[1][2] | Antagonist[1][2] | |

| 5-HT2C | 107[1] | Antagonist[1][2] | |

| 5-HT3 | 100 - 1000[2] | - | |

| 5-HT5 | 100 - 1000[2] | - | |

| 5-HT6 | 100 - 1000[2] | - | |

| 5-HT7 | 76[1][2] | Antagonist[3] | |

| Dopamine | D1 | 210[1] | - |

| D2 | 196[1] | Antagonist | |

| D3 | 570[1] | - | |

| D4 | 1300[1] | - | |

| D5 | 1400[1] | - | |

| Adrenergic | α1A | 144[1] | Antagonist[1] |

| α1B | 95[1][2] | - | |

| α2A | 240[1] | Antagonist[1] | |

| α2B | 378[1] | - | |

| α2C | 740[1] | Antagonist[1] | |

| Histamine | H1 | 3.5[1] | Antagonist[1][2] |

| H2 | 300[1] | - | |

| Muscarinic | M1 | 39[1] | Antagonist[1][2] |

| M2 | 453[1] | - | |

| M3 | 23[1] | Antagonist[1][2] | |

| M4 | 110[1] | - | |

| M5 | 23[1] | Antagonist[1][2] | |

| Transporters | NET | 23[1] | Inhibitor[2] |

| SERT | ~1000[1] | - | |

| DAT | >1000[1] | - |

Experimental Protocols

The binding affinities (Ki values) presented in this guide were primarily determined using competitive radioligand binding assays. These assays are a standard method for characterizing the interaction of a compound with a specific receptor. The general principle involves measuring the ability of a test compound (this compound) to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor.

General Protocol for Competitive Radioligand Binding Assay

-

Receptor Source Preparation:

-

Membrane homogenates are prepared from cell lines (e.g., HEK293 or CHO cells) that are stably or transiently transfected to express a high density of the specific human recombinant aminergic receptor of interest.

-

Cells are harvested and subjected to homogenization in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A constant concentration of a specific radioligand (e.g., [3H]ligand) is incubated with the receptor-containing membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

-

-

Separation and Detection:

-

Following incubation, the bound and free radioligand are separated. A common method is rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Specific Radioligands and Cell Lines

While the exact protocols for each receptor in the Jensen et al. (2008) study were sourced from the NIMH PDSP, the following are examples of commonly used radioligands and cell lines for the receptors where this compound shows high affinity:

-

5-HT2A Receptor: Radioligand: [3H]Ketanserin; Cell Line: HEK293 cells expressing the human 5-HT2A receptor.

-

D2 Receptor: Radioligand: [3H]Raclopride or [3H]Spiperone; Cell Line: CHO-K1 or HEK293 cells expressing the human D2 receptor.

-

H1 Receptor: Radioligand: [3H]Pyrilamine (mepyramine); Cell Line: HEK293 cells expressing the human H1 receptor.

-

α1-Adrenergic Receptors: Radioligand: [3H]Prazosin; Cell Line: HEK293 cells expressing the specific human α1-adrenergic receptor subtype.

-

Norepinephrine Transporter (NET): Radioligand: [3H]Nisoxetine; Cell Line: HEK293 cells expressing the human NET.

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Signaling Pathways of Key Aminergic Receptors

The following diagrams illustrate the canonical signaling pathways for some of the aminergic receptors at which this compound exhibits high binding affinity.

Gq-Coupled Receptor Signaling (e.g., 5-HT2A, α1-Adrenergic, H1, M1, M3, M5)

Gi/o-Coupled Receptor Signaling (e.g., 5-HT1A, D2, α2-Adrenergic, M2, M4)

Gs-Coupled Receptor Signaling (e.g., 5-HT7)

References

The Neuropharmacological Profile of Norquetiapine: A Technical Guide to its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norquetiapine, the major active metabolite of the atypical antipsychotic quetiapine, has garnered significant attention for its distinct and complex pharmacological profile. Unlike its parent compound, this compound exhibits a unique combination of activities at key neurotransmitter systems within the central nervous system (CNS), contributing significantly to the overall therapeutic effects of quetiapine, particularly its antidepressant and anxiolytic properties. This technical guide provides an in-depth exploration of this compound's effects on the CNS, focusing on its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric disorders and the development of novel therapeutics.

Pharmacodynamics: Receptor Binding and Functional Activity

This compound's interaction with a wide array of CNS targets underpins its multifaceted pharmacological effects. Its binding affinities (Ki) and functional potencies (pKi) have been characterized through a variety of in vitro assays. A summary of these quantitative data is presented in the tables below, followed by detailed descriptions of the experimental protocols used to generate this information.

Data Presentation: Receptor Binding Affinities and Functional Data

The following tables summarize the binding affinities (Ki and pKi) of this compound for various CNS receptors and transporters. This data has been compiled from multiple preclinical studies to provide a comprehensive overview for comparative analysis.

Table 1: this compound Binding Affinities (Ki) for Key CNS Targets

| Target | Receptor/Transporter Subtype | This compound Ki (nM) | Reference |

| Monoamine Transporters | Norepinephrine Transporter (NET) | 12 - 29 | [1][2] |

| Serotonin Transporter (SERT) | >1000 | [3] | |

| Dopamine Transporter (DAT) | >10000 | [2] | |

| Serotonin Receptors | 5-HT1A | 45 | [3][4] |

| 5-HT2A | 5 - 58 | [2][3] | |

| 5-HT2B | 14 | [4] | |

| 5-HT2C | 76 - 110 | [2][3] | |

| 5-HT7 | 76 | [4] | |

| Dopamine Receptors | D1 | < 1000 | [4] |

| D2 | 196 - <1000 | [2][3] | |

| Adrenergic Receptors | α1A | < 1000 | [2] |

| α1B | 95 | [2] | |

| α2 | 237 | [4] | |

| Histamine Receptors | H1 | 3.5 | [4] |

| Muscarinic Receptors | M1, M3, M5 | 10 - 100 | [2] |

Table 2: this compound Functional Activity (pKi/pEC50)

| Target | Functional Assay | This compound pKi / pEC50 | Activity | Reference |

| Monoamine Transporters | NET Uptake Inhibition | 7.47 ± 0.17 | Potent Inhibitor | [3] |

| Serotonin Receptors | 5-HT1A GTPγS Binding | pEC50 = 5.47 | Partial Agonist | [3] |

| Dopamine Receptors | D2 Functional Assay | pKi = 7.25 ± 0.25 | Antagonist | [3] |

Key Mechanisms of Action and Signaling Pathways

This compound's CNS effects are primarily driven by two key mechanisms: potent inhibition of the norepinephrine transporter (NET) and partial agonism at the serotonin 1A (5-HT1A) receptor. These actions, in concert with its antagonist activity at other receptors, create a unique neuropharmacological profile.

Norepinephrine Transporter (NET) Inhibition

This compound is a potent inhibitor of NET, a mechanism it shares with several established antidepressant medications.[1][3] By blocking the reuptake of norepinephrine from the synaptic cleft, this compound increases the concentration and duration of norepinephrine in the synapse. This leads to enhanced activation of postsynaptic α- and β-adrenergic receptors, which are coupled to various downstream signaling cascades.

NET Inhibition Signaling Pathway

Serotonin 1A (5-HT1A) Receptor Partial Agonism

This compound acts as a partial agonist at 5-HT1A receptors.[3][4] These receptors are G-protein coupled receptors (GPCRs) primarily linked to inhibitory Gi/o proteins.[5][6] As a partial agonist, this compound elicits a submaximal response compared to the full endogenous agonist, serotonin. This modulation of the serotonergic system is thought to contribute to its anxiolytic and antidepressant effects. Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its firing rate.

5-HT1A Partial Agonism Signaling

Experimental Protocols

The following sections detail the methodologies for key in vitro and in vivo experiments used to characterize the CNS effects of this compound.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of this compound for various CNS receptors and transporters.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant receptor or transporter of interest (e.g., HEK293 cells) or from specific brain regions of rodents.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-raclopride for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Objective: To determine the functional potency of this compound in inhibiting norepinephrine reuptake.

General Protocol:

-

Cell Culture: HEK293 cells stably expressing the human NET are cultured.

-

Assay Initiation: Cells are incubated with a fluorescent substrate for NET.

-

Compound Addition: this compound at various concentrations is added to the cells.

-

Measurement: The fluorescence intensity, which is proportional to the uptake of the substrate, is measured over time.

-

Data Analysis: The concentration of this compound that inhibits 50% of the substrate uptake (IC50) is determined, from which the pKi value is calculated.[3]

Objective: To determine the functional activity (agonism, partial agonism, or antagonism) of this compound at GPCRs, such as the 5-HT1A receptor.

General Protocol:

-

Membrane Preparation: Membranes from CHO cells stably expressing the human 5-HT1A receptor are prepared.[3]

-

Incubation: Membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of this compound.

-

Separation: The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS by filtration.

-

Quantification: The amount of radioactivity on the filters is measured.

-

Data Analysis: The stimulation of [35S]GTPγS binding by this compound is measured and compared to the maximal stimulation by a full agonist (e.g., serotonin) to determine its efficacy (Emax) and potency (EC50).

In Vivo Assays

Objective: To assess the antidepressant-like activity of this compound.

Protocol:

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure: Mice are individually placed in the water for a 6-minute session. The duration of immobility (floating with only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.

-

Drug Administration: this compound or vehicle is administered at a specified time before the test.

-

Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.[6]

Objective: To evaluate the antidepressant-like effects of this compound in a stress-based model of depression.

Protocol:

-

Induction Phase: Rats are exposed to a series of inescapable foot shocks.

-

Testing Phase: 24 hours later, the rats are placed in a shuttle box where they can escape a foot shock by crossing to the other side. The number of failures to escape and the latency to escape are recorded.

-

Drug Administration: this compound or vehicle is administered during the testing phase or chronically before it.

-

Data Analysis: A decrease in the number of escape failures and a shorter escape latency in the drug-treated group compared to the vehicle group suggest an antidepressant-like effect.[6]

Objective: To determine the extent to which this compound binds to its target receptors in the living brain.

Protocol:

-

Radioligand Administration: A radiolabeled ligand specific for the target of interest (e.g., a NET-specific radiotracer) is administered to the animal.

-

Drug Administration: this compound is administered at various doses.

-

Brain Imaging or Tissue Analysis: The amount of radioligand binding in specific brain regions is measured using techniques like positron emission tomography (PET) or by post-mortem brain tissue analysis.

-

Data Analysis: The reduction in radioligand binding in the presence of this compound is used to calculate the percentage of receptor occupancy.[3]

Conclusion

This compound presents a complex and compelling neuropharmacological profile that distinguishes it from its parent compound, quetiapine, and other atypical antipsychotics. Its potent inhibition of the norepinephrine transporter and partial agonism at 5-HT1A receptors are key contributors to its antidepressant and anxiolytic effects. The comprehensive data on its receptor binding affinities and functional activities, coupled with the detailed experimental protocols provided in this guide, offer a valuable resource for the scientific community. Further investigation into the intricate downstream signaling pathways and the interplay between this compound's various receptor interactions will continue to illuminate its therapeutic potential and may guide the development of next-generation psychotropic agents with improved efficacy and tolerability.

References

- 1. Response-specific effects of punishment of a discriminated operant response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quetiapine and its metabolite this compound: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Active Metabolites as Antidepressant Drugs: The Role of this compound in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Norquetiapine in Quetiapine's Anxiolytic Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine, an atypical antipsychotic, has demonstrated significant efficacy in the treatment of generalized anxiety disorder (GAD)[1][2]. While quetiapine itself possesses a complex pharmacodynamic profile, its primary active metabolite, norquetiapine (N-desalkylquetiapine), is now understood to be a key contributor to its anxiolytic properties. This technical guide provides an in-depth analysis of the mechanisms by which this compound mediates the anxiolytic effects observed with quetiapine administration. We will delve into the distinct pharmacological characteristics of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

The anxiolytic effects of quetiapine are largely attributed to the unique pharmacological actions of this compound, which differ significantly from the parent compound. The two primary mechanisms responsible for this compound's anxiolytic properties are its potent inhibition of the norepinephrine transporter (NET) and its partial agonism at the serotonin 1A (5-HT1A) receptor[1][2]. Quetiapine itself has negligible activity at the NET[1]. This distinct profile positions this compound as a critical mediator of quetiapine's therapeutic effects in anxiety disorders.

Data Presentation: Comparative Pharmacodynamics of Quetiapine and this compound

The following tables summarize the quantitative data from various in vitro studies, highlighting the differential binding affinities and functional potencies of quetiapine and its metabolite, this compound, at key receptors and transporters implicated in anxiety.

Table 1: Receptor and Transporter Binding Affinities (Ki/pKi)

| Target | Quetiapine (Ki/pKi) | This compound (Ki/pKi) | Reference(s) |

| Norepinephrine Transporter (NET) | No measurable binding | 12 nM (Ki), 7.54 ± 0.05 (pKi) | [1][3] |

| Serotonin Transporter (SERT) | Low affinity | Moderate affinity | [1] |

| Dopamine Transporter (DAT) | Low affinity | Low affinity | [1] |

| Serotonin 1A Receptor (5-HT1A) | 1800 nM (Ki) | 570 nM (Ki) | [4] |

| Serotonin 2A Receptor (5-HT2A) | 29 nM (Ki) | 5 nM (Ki) | [4] |

| Dopamine D2 Receptor | 56 nM (Ki), 7.23 ± 0.40 (pKi) | 59 nM (Ki), 7.25 ± 0.25 (pKi) | [1][4] |

| Histamine H1 Receptor | High affinity | 3.4 nM (Ki) | [3] |

Table 2: Functional Assay Data (EC50/pEC50 and Emax)

| Assay | Quetiapine | This compound | Reference(s) |

| NET Uptake Inhibition | No measurable inhibition | pKi = 7.47 ± 0.17 | [1] |

| 5-HT1A Receptor Agonism | pEC50 = 4.77, Emax = 89% | pEC50 = 5.47, Emax = 90% | [1] |

| D2 Receptor Antagonism | Moderate/low potency | Moderate/low potency | [4] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature that have been instrumental in elucidating the anxiolytic properties of this compound.

Norepinephrine Transporter (NET) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the reuptake of norepinephrine into cells expressing the NET.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET).

-

Radioligand: [³H]Nisoxetine or a fluorescent substrate.

-

Procedure:

-

Cell Preparation: hNET-expressing HEK293 cells are cultured and harvested.

-

Assay Buffer: A suitable buffer (e.g., Krebs-Ringer-HEPES) is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or quetiapine).

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

5-HT1A Receptor Partial Agonism Functional Assay (GTPγS Binding Assay)

This assay measures the functional activity of a compound at a G-protein coupled receptor (GPCR) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

-

Tissue Preparation: Membranes from rat hippocampus or cells stably expressing the human 5-HT1A receptor are prepared.

-

Radioligand: [³⁵S]GTPγS.

-

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized and centrifuged to isolate the membrane fraction.

-

Assay Buffer: A buffer containing GDP, MgCl₂, and other necessary components is used.

-

Incubation: Membranes are incubated with varying concentrations of the test compound (this compound or quetiapine) in the presence of [³⁵S]GTPγS.

-

Stimulation: Agonist binding to the 5-HT1A receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination and Separation: The reaction is stopped by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

-

Quantification: The amount of radioactivity on the filters is determined by scintillation counting.

-

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximum effect (Emax) relative to a full agonist (e.g., serotonin) are calculated.

Vogel Conflict Test (Preclinical Model of Anxiety)

This is a widely used animal model to screen for anxiolytic drugs. The test creates a conflict between the motivation to drink (in water-deprived animals) and the aversion to a mild electric shock received upon drinking.

-

Animals: Typically, mice or rats are used.

-

Apparatus: An operant chamber equipped with a drinking spout connected to a lickometer and a shock generator.

-

Procedure:

-

Water Deprivation: Animals are water-deprived for a specific period (e.g., 24-48 hours) to motivate drinking.

-

Acclimation: Animals are habituated to the test chamber.

-

Drug Administration: The test compound (this compound, quetiapine, or vehicle) is administered at a predetermined time before the test.

-

Test Session: The animal is placed in the chamber. After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout.

-

Data Collection: The total number of licks and the number of shocks received during the session are recorded.

-

-

Data Analysis: Anxiolytic compounds increase the number of shocks the animals are willing to tolerate, indicating a reduction in the suppressive effect of the punishment on drinking behavior.

Mandatory Visualizations

Signaling Pathways